molecular formula C17H19N3OS B5715125 N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea

N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea

Cat. No. B5715125
M. Wt: 313.4 g/mol
InChI Key: LXCIYYDBRJMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea (also known as Morantel) is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used in veterinary medicine to treat parasitic infections in animals. Morantel has been shown to be effective against a wide range of parasites, including nematodes and trematodes.

Mechanism of Action

Morantel exerts its anthelmintic effects by binding to nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization of the nerve cells and paralysis of the parasites, which are then expelled from the host's body. Morantel has a higher affinity for the receptors in parasites than for those in the host, which minimizes the risk of toxicity.
Biochemical and Physiological Effects:
Morantel has been shown to have minimal toxicity in animals when used at therapeutic doses. However, high doses can cause adverse effects such as vomiting, diarrhea, and respiratory distress. Morantel is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 8 hours in sheep.

Advantages and Limitations for Lab Experiments

Morantel is a useful tool for studying the physiology and biochemistry of parasitic infections in animals. It is relatively easy to administer and has a low risk of toxicity at therapeutic doses. However, it is important to note that Morantel is not effective against all types of parasites, and resistance can develop with prolonged use.

Future Directions

There are several potential future directions for research on Morantel. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and safety. Another area of research is the identification of new targets for anthelmintic drugs, which could lead to the development of more effective treatments for parasitic infections. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of Morantel in different animal species and in humans.

Synthesis Methods

Morantel can be synthesized by reacting 4-(4-morpholinyl)aniline with phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.

Scientific Research Applications

Morantel has been extensively studied for its anthelmintic properties. It has been shown to be effective against a wide range of parasitic infections in animals, including gastrointestinal nematodes, lungworms, and liver flukes. Morantel has also been studied for its potential use in human medicine, particularly in the treatment of parasitic infections such as schistosomiasis.

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c22-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-21-13-11-20/h1-9H,10-13H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCIYYDBRJMIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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